molecular formula C16H36ClN B042639 Tetrabutylammonium chloride CAS No. 1112-67-0

Tetrabutylammonium chloride

Cat. No. B042639
CAS RN: 1112-67-0
M. Wt: 277.9 g/mol
InChI Key: NHGXDBSUJJNIRV-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tetrabutylammonium chloride serves as an effective catalyst in various synthesis reactions. For instance, it has been utilized in the living cationic polymerization of styrene, where its presence affects the kinetics and molecular weight distribution, leading to polymers with low polydispersities (Lin, Xiang, & Matyjaszewski, 1993). Additionally, it catalyzes the eco-friendly synthesis of 2-amino-4H-chromene derivatives in water and solvent-free conditions, showcasing its versatility and environmental benefits (Mehrabi & Kamali, 2012).

Molecular Structure Analysis

Tetrabutylammonium chloride's structure facilitates its interaction with various chemical species, enabling the formation of complex compounds. For instance, it reacts with uranium metallocene chemistry to expand the coordination sphere of metallocene, forming unique complexes that highlight its synthetic utility (Webster et al., 2016).

Chemical Reactions and Properties

The chemical properties of tetrabutylammonium chloride are central to its role in synthesis and catalysis. It has been used to accelerate Lewis acid-catalyzed Friedel–Crafts alkylation, indicating its effectiveness in promoting reaction rates and facilitating complex reaction pathways (Matsui & Yamamoto, 1995).

Physical Properties Analysis

Studies on tetrabutylammonium chloride's physical properties, particularly its clathrate hydrates, provide insights into its behavior in aqueous environments. Calorimetric and structural studies have revealed the formation of ionic clathrate hydrates with different water contents, demonstrating the compound's interaction with water molecules and its potential for inclusion in various hydrate structures (Rodionova et al., 2010).

Chemical Properties Analysis

Tetrabutylammonium chloride's chemical properties are instrumental in its application across various chemical reactions. Its role in Suzuki-Miyaura cross-coupling reactions with aryl chlorides showcases its utility in producing desired coupling products with good to excellent yields, emphasizing its reactivity and efficiency in organic synthesis (Sakashita et al., 2013).

Scientific Research Applications

  • Polymerization of Styrene : TBAC enhances the kinetics and molecular weight distribution in the cationic polymerization of styrene, achieving low polydispersities and reversible covalent species formation (Lin, Xiang, & Matyjaszewski, 1993).

  • Hydrolysis of Polypeptide Esters : It effectively hydrolyzes polypeptide esters to acids with minimal racemization, useful for converting non-polar, insoluble esters to acids (Abdel-Magid et al., 1998).

  • [6]-Photocyclization of Acrylanilides : TBAC increases diastereoselectivity in these reactions, favoring the formation of trans-dihydroquinolones (Yamada, Okuda, & Yamamoto, 2015).

  • Norrish-Yang Cyclization : It serves as a template for cyclization of 2-benzyloxy-acylbenzenes to produce trans-dihydrobenzofuranols with high stereoselectivity (Yamada, Iwaoka, Fujita, & Tsuzuki, 2013).

  • Uranium Metallocene Chemistry : TBAC expands the coordination sphere of uranium metallocene, forming complexes with altered reactivity, aiding in synthesis with different functional groups (Webster, Langeslay, Ziller, & Evans, 2016).

  • Esterification of Carboxylic Acids : A green process using TBAC promotes esterification with dimethyl carbonate, yielding high purity methyl esters (Chau, Duus, & Le, 2013).

  • Ion-Pair Chromatography : TBAC retains and selectively cleaves N-phenylamides of benzoylacetic acid in ion-pair chromatography (Bieganowska, Petruczynik, & Gadzikowska, 1990).

  • Electrodeposition of Indium : It inhibits dendritic growth of indium on glassy carbon, reducing diffusion coefficient and increasing activation energy (Avchukir, Yessaly, & Burkitbayeva, 2019).

  • Phase-Transfer Catalytic Reactions : The solubility of TBAC in benzene influences the yield of benzyl bromide in these reactions (Lee & Huang, 2002).

  • Green Solvent Applications : TBAC-based deep eutectic solvents show promise as green solvents for industrial applications (Mjalli, Naser, Jibril, Alizadeh, & Gano, 2014).

Safety And Hazards

Tetrabutylammonium chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should not be released into the environment and should not contaminate ground water system .

properties

IUPAC Name

tetrabutylazanium;chloride
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InChI

InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NHGXDBSUJJNIRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium chloride
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DSSTOX Substance ID

DTXSID10883644
Record name 1-Butanaminium, N,N,N-tributyl-, chloride (1:1)
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Molecular Weight

277.9 g/mol
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Physical Description

Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS]
Record name 1-Butanaminium, N,N,N-tributyl-, chloride (1:1)
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Record name Tetrabutylammonium chloride
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Product Name

Tetrabutylammonium chloride

CAS RN

1112-67-0
Record name Tetrabutylammonium chloride
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Record name 1-Butanaminium, N,N,N-tributyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,000
Citations
FS Mjalli, J Naser, B Jibril, V Alizadeh… - Journal of Chemical & …, 2014 - ACS Publications
… In this work tetrabutylammonium chloride (TBAC) is used as a salt for the synthesis of three different DES systems based on three different hydrogen bond donors (HBDs), namely, …
Number of citations: 148 pubs.acs.org
K Sato, H Tokutomi, R Ohmura - Fluid Phase Equilibria, 2013 - Elsevier
… and tetrabutylammonium chloride hydrates and … tetrabutylammonium chloride system was 288.2 K at w TBAC = 0.35, where w TBAC is the mass fraction of tetrabutylammonium chloride …
Number of citations: 115 www.sciencedirect.com
DK Panda, BL Bhargava - Journal of Molecular Liquids, 2021 - Elsevier
Deep eutectic solvents (DESs) based on tetrabutylammonium chloride have been studied using atomistic molecular dynamics simulations. Two different hydrogen bond donors (HBDs) …
Number of citations: 13 www.sciencedirect.com
T Rodionova, V Komarov, G Villevald… - The journal of …, 2010 - ACS Publications
… studies of ionic clathrates of tetrabutylammonium chloride. … the tetrabutylammonium chloride solutions of different concentrations. The concentration of tetrabutylammonium chloride was …
Number of citations: 99 pubs.acs.org
MF Majid, HFM Zaid, CF Kait, N Abd Ghani… - Journal of Molecular …, 2019 - Elsevier
… ) with tetrabutylammonium chloride (TBAC… tetrabutylammonium chloride:poly(ethylene glycol) (TBAC:PEG) used as extractor. Shu and Sun [24] synthesized tetrabutylammonium chloride…
Number of citations: 13 www.sciencedirect.com
D Shah, D Gapeyenko, A Urakpayev… - Journal of Molecular …, 2019 - Elsevier
… Among several DESs that have been proposed for extraction of sulfur-compounds from liquid fuels, a combination of tetrabutylammonium chloride (TBAC), polyethylene glycol (PEG-200…
Number of citations: 49 www.sciencedirect.com
J Naser, FS Mjalli, ZS Gano - Asia‐Pacific Journal of Chemical …, 2017 - Wiley Online Library
The molar heat capacities of three tetrabutylammonium chloride (TBAC)‐based deep eutectic solvents (DESs) and their binary water mixtures were investigated in this work. Results …
Number of citations: 11 onlinelibrary.wiley.com
DK Panda, BL Bhargava - Journal of Molecular Liquids, 2022 - Elsevier
… Molecular dynamics simulations have been carried out on two hydrated DESs based on tetrabutylammonium chloride at three different concentrations, to gain atomic-level insights into …
Number of citations: 2 www.sciencedirect.com
W Dołębska, T Jaroń - Journal of Molecular Structure, 2020 - Elsevier
Here we discuss the crystal structure of solvent-free TBACl and its solvates – TBACl∙0.5C 7 H 8 , and TBACl∙xH 2 O, x ≈ 0.1, obtained from single-crystal X-ray diffraction experiments …
Number of citations: 5 www.sciencedirect.com
H Jadhav, E Taarning, CM Pedersen, M Bols - Tetrahedron Letters, 2012 - Elsevier
… This is by no means the case for all ionic liquids 22 and we therefore also looked for alternative ionic liquids and report here our work with tetrabutylammonium chloride (TBAC), which …
Number of citations: 92 www.sciencedirect.com

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